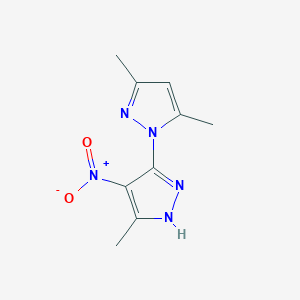
3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is a heterocyclic compound featuring a bipyrazole core with specific substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl groups at the 3, 5, and 5’ positions are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic cores.
作用机制
The mechanism by which 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl exerts its effects depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with target molecules.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Similar in structure but lacks the bipyrazole core.
1,3,5-Trimethyl-4-nitropyrazole: Contains similar substituents but differs in the position of the nitro group.
4-Nitro-1H-pyrazole: A simpler structure with only one pyrazole ring and a nitro group.
Uniqueness
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is unique due to its bipyrazole core, which provides additional sites for functionalization and interaction compared to simpler pyrazole derivatives. This structural complexity enhances its potential for diverse applications in various fields.
属性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22g/mol |
IUPAC 名称 |
3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-6(2)13(12-5)9-8(14(15)16)7(3)10-11-9/h4H,1-3H3,(H,10,11) |
InChI 键 |
FDXAMFDRAQZQOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
规范 SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
溶解度 |
25.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
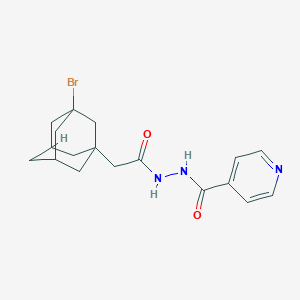

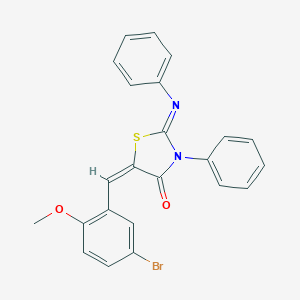
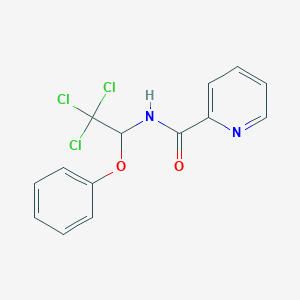
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)
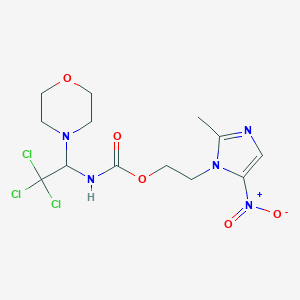
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B414420.png)
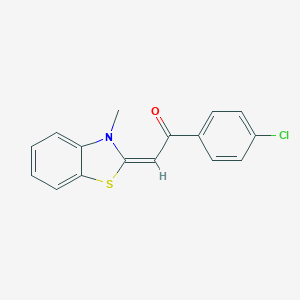
![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B414424.png)
![Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414425.png)
![Ethyl 2-({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414429.png)
![4-bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide](/img/structure/B414430.png)
![5-[4-(Dimethylamino)benzylidene]-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414432.png)
